N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoro-4-hydroxypentyl)-1H-indazole-3-carboxamide
Description
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoro-4-hydroxypentyl)-1H-indazole-3-carboxamide is a synthetic cannabinoid receptor agonist (SCRA) characterized by a carboxamide-linked indazole core. The compound features two distinct structural modifications:
- Amino-oxobutan-2-yl group: A valine-derived moiety (1-amino-3-methyl-1-oxobutan-2-yl) attached to the indazole’s carboxamide nitrogen. This group is common in "AB-series" SCRAs and enhances receptor binding affinity .
- 5-Fluoro-4-hydroxypentyl chain: A fluorinated pentyl substituent with a hydroxyl group at the 4-position on the indazole’s nitrogen. This modification differentiates it from analogs like 5F-AB-PINACA (5-fluoropentyl without hydroxylation) and introduces polar characteristics that may influence solubility and metabolism .
Properties
CAS No. |
2460433-23-0 |
|---|---|
Molecular Formula |
C18H25FN4O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H25FN4O3/c1-11(2)15(17(20)25)21-18(26)16-13-7-3-4-8-14(13)23(22-16)9-5-6-12(24)10-19/h3-4,7-8,11-12,15,24H,5-6,9-10H2,1-2H3,(H2,20,25)(H,21,26) |
InChI Key |
IEYDKWLGOBQFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(CF)O |
Origin of Product |
United States |
Biological Activity
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoro-4-hydroxypentyl)-1H-indazole-3-carboxamide, commonly referred to as 5F-AB-PINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and association with various health implications. This compound is part of a broader class of substances known as new psychoactive substances (NPS), which are designed to mimic the effects of existing drugs while evading legal restrictions.
Chemical Structure and Properties
5F-AB-PINACA is characterized by its unique chemical structure, which includes an indazole core, a carboxamide functional group, and a fluorinated alkyl chain. The molecular formula is , with a molar mass of approximately 350.414 g/mol. The compound's structure contributes to its interaction with cannabinoid receptors in the human body, primarily CB1 and CB2 receptors.
5F-AB-PINACA functions as a potent agonist at cannabinoid receptors, particularly CB1, which are primarily located in the central nervous system. Activation of these receptors leads to various physiological effects, including alterations in mood, perception, and cognition. The compound's high affinity for these receptors suggests significant psychoactive potential.
Pharmacological Effects
Research indicates that 5F-AB-PINACA exhibits a range of pharmacological effects:
- Psychoactive Effects : Users report experiences similar to those induced by THC, including euphoria, relaxation, and altered sensory perception.
- Adverse Reactions : There are documented cases of severe adverse effects, including anxiety, paranoia, tachycardia, and in extreme cases, psychosis or seizures. These effects are often exacerbated by the variability in potency and purity of synthetic cannabinoids .
Metabolic Profile
Studies have shown that 5F-AB-PINACA undergoes extensive metabolism in the liver. Key findings include:
- Metabolite Identification : Major metabolites identified include 5-hydroxypentyl and pentanoic acid derivatives. These metabolites arise from various biotransformations such as hydroxylation and hydrolysis .
- Stability and Clearance : The compound shows intermediate metabolic stability when incubated with human liver microsomes. In vitro studies suggest that it can be detected in urine samples following consumption .
Case Study 1: Intoxication Incidents
A series of intoxication cases involving 5F-AB-PINACA have been reported. In one notable instance, multiple individuals presented to emergency departments with symptoms consistent with synthetic cannabinoid use. Toxicological analyses confirmed the presence of 5F-AB-PINACA and its metabolites in urine samples .
Case Study 2: Fatalities Linked to Synthetic Cannabinoids
Research has highlighted fatalities associated with synthetic cannabinoids, including 5F-AB-PINACA. A study documented instances where individuals experienced acute toxicity leading to death after consumption of products containing this compound . This underscores the potential dangers posed by synthetic cannabinoids.
Comparative Analysis
The following table summarizes the biological activity and metabolic characteristics of 5F-AB-PINACA compared to other synthetic cannabinoids:
| Compound | CB1 Receptor Affinity | Major Metabolites | Common Effects | Adverse Effects |
|---|---|---|---|---|
| 5F-AB-PINACA | High | 5-hydroxypentyl | Euphoria, relaxation | Anxiety, paranoia |
| AB-PINACA | Moderate | Hydroxylated forms | Altered perception | Tachycardia |
| AMB-FUBINACA | High | Various hydroxylated forms | Euphoria | Severe agitation |
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the indazole class of compounds, characterized by a fused bicyclic structure. Its molecular formula is with a molecular weight of approximately 350.41 g/mol. The structural features include:
- An indazole ring system
- A carboxamide functional group
- A fluorinated side chain
These properties contribute to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that compounds within the indazole class, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoro-4-hydroxypentyl)-1H-indazole-3-carboxamide, have shown promising anticancer activity. For instance, studies have demonstrated that derivatives of indazole exhibit significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching over 85% in some cases .
Case Study: Anticancer Evaluation
A study investigated a series of indazole derivatives for their anticancer potential. The compound demonstrated moderate to high activity against multiple cancer types, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
Indazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, which is crucial for bacterial replication .
Case Study: Antimicrobial Activity
A recent study synthesized several indazole derivatives and tested their efficacy against common bacterial strains. Results indicated that specific compounds displayed zones of inhibition comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .
Biological Evaluation and Mechanism of Action
The biological evaluation of this compound includes studies on absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.
ADME Studies
Preliminary ADME studies indicate favorable absorption characteristics and moderate metabolic stability, making it a candidate for further investigations into its therapeutic applications .
Potential Therapeutic Applications
The diverse biological activities exhibited by this compound suggest several therapeutic applications:
- Cancer Therapy : As a potential anticancer agent targeting specific pathways involved in tumor growth.
- Antimicrobial Treatment : As an alternative or adjunct therapy in managing bacterial infections resistant to conventional antibiotics.
- Neurological Disorders : Investigations into its effects on cannabinoid receptors may open avenues for treating conditions like anxiety or chronic pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the indazole-3-carboxamide class of SCRAs. Key structural and pharmacological comparisons with analogs are outlined below:
Table 1: Structural and Pharmacological Comparisons
*Molecular weight estimated based on structural analogs .
Key Findings:
Structural Impact on Potency: The cyclohexylmethyl group in AB-CHMINACA confers exceptional CB1 receptor affinity due to its bulk and lipophilicity, making it one of the most potent SCRAs . Fluorinated alkyl chains (e.g., 5F-AB-PINACA) enhance metabolic stability and receptor binding compared to non-fluorinated analogs like AB-PINACA .
Analytical Differentiation :
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can distinguish these compounds via retention times and fragmentation patterns. For example:
- The hydroxyl group in the target compound may produce unique fragment ions (e.g., m/z 219.1* or 177.0) compared to 5F-AB-PINACA (m/z 226.0) .
Legal and Health Implications :
- All analogs in Table 1 are regulated under Schedule I due to severe adverse effects (e.g., seizures, psychosis) and high overdose risks .
- The target compound’s hydroxylation may mitigate some toxicity by enhancing elimination, but its structural similarity to controlled SCRAs suggests comparable risks .
Preparation Methods
Protection of 4-Pentene-1-ol
4-Pentene-1-ol is protected with a tetrahydropyranyl (THP) group using p-toluenesulfonic acid (PTSA) in dichloromethane (DCM). This yields 2-(oxolan-2-yl)oxy)pent-4-ene (85–90% yield).
Epoxidation and Fluorination
Epoxidation with meta-chloroperbenzoic acid (mCPBA) forms an epoxide, followed by fluorination using diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The product, 5-fluoro-4-hydroxypentyl-THP ether , is isolated via flash chromatography (hexane/ethyl acetate).
Deprotection
The THP group is removed under acidic conditions (HCl in methanol) to yield 5-fluoro-4-hydroxypentanol (95% yield).
Alkylation of Indazole-3-Carboxylic Acid
Indazole Core Preparation
Methyl indazole-3-carboxylate is alkylated at the 1-position using the 5-fluoro-4-hydroxypentyl bromide. The reaction employs potassium tert-butoxide in tetrahydrofuran (THF) at 0°C, followed by reflux for 18 hours.
Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Yield |
|---|---|---|---|---|
| KOtBu | 1.1 equiv | THF | 0°C → Reflux | 72% |
| 5-Fluoro-4-hydroxypentyl bromide | 1.05 equiv | THF | Reflux |
Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in a methanol/water mixture (4:1) at 60°C for 6 hours, yielding 1-(5-fluoro-4-hydroxypentyl)-1H-indazole-3-carboxylic acid (89% yield).
Carboxamide Coupling with tert-Leucine Derivatives
The carboxylic acid is coupled to N-Boc-tert-leucine amide using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DCM.
Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| HATU | 1.2 equiv |
| DIPEA | 3.0 equiv |
| Reaction Time | 12 hours |
| Temperature | 25°C |
| Yield | 68% |
Boc-deprotection with trifluoroacetic acid (TFA) in DCM yields the final compound.
Purification and Characterization
Chiral Chromatography
Enantiomeric separation is achieved using a Lux® i-Cellulose-5 column (150 × 4.6 mm, 3 μm) with isocratic elution (hexane/ethanol 70:30 + 0.1% formic acid). Resolution (Rs) ≥ 1.99 is reported for analogous SCRAs.
Spectroscopic Data
-
1H NMR (500 MHz, CDCl3): δ 8.24 (d, J = 8.2 Hz, 1H, indazole-H), 7.69 (d, J = 8.2 Hz, 1H, indazole-H), 5.21 (br s, 1H, NH), 4.72 (m, 2H, CH2F), 3.98 (m, 1H, CHOH), 2.86 (m, 2H, CH2N), 1.44 (s, 9H, C(CH3)3).
-
HRMS : [M+H]+ calculated for C19H26FN4O3: 401.1932; found: 401.1935.
Analytical Challenges and Solutions
-
Regioisomeric Impurities : Alkylation at the indazole 2-position produces regioisomers (≤15%), removable via flash chromatography (hexane/ethyl acetate 80:20).
-
Hydroxyl Group Protection : The 4-hydroxyl group is acetylated during synthesis to prevent side reactions, with deprotection via NaOH/MeOH .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for achieving high-purity N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoro-4-hydroxypentyl)-1H-indazole-3-carboxamide?
- Methodological Answer : Controlled copolymerization strategies, as described for polycationic dye-fixatives (P(CMDA-DMDAAC)s), can be adapted for stepwise synthesis. Key steps include protecting group chemistry for the amino-oxobutan-2-yl moiety and selective fluorination at the pentyl chain. Purification via reversed-phase HPLC (e.g., Chromolith® columns) ensures removal of unreacted intermediates and enantiomeric impurities .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Use Bruker Avance Neo 400 MHz instruments with zqs-clip-COSY and HMBC experiments to resolve coupling constants and confirm the indazole core and fluoropentyl substituents .
- HRMS : Validate molecular weight and fragmentation patterns, particularly for the fluoro-hydroxypentyl chain.
- FT-IR : Identify carboxamide C=O stretching (~1650 cm⁻¹) and hydroxyl group vibrations (~3400 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies using buffered solutions (pH 1–9) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS/MS, focusing on hydrolysis of the carboxamide bond or oxidation of the hydroxyl group .
Advanced Research Questions
Q. How to resolve contradictions between in vitro receptor-binding assays and in vivo pharmacokinetic data?
- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Design parallel experiments:
- In vitro : Use cell-based assays (e.g., HEK-293 cells expressing target receptors) with metabolic inhibitors (e.g., CYP3A4 inhibitors) to isolate receptor interactions.
- In vivo : Employ radiolabeled compound (e.g., 18F isotope) for PET imaging to track tissue distribution and metabolite formation .
Q. What strategies are effective for determining stereochemical configuration and its impact on bioactivity?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers. Compare retention times with synthetic standards .
- X-ray Crystallography : Co-crystallize the compound with its target receptor (e.g., CB1/CB2 cannabinoid receptors) to map binding interactions.
- Enantiomer-Specific Assays : Test (R)- and (S)-enantiomers in competitive binding assays to quantify affinity differences (e.g., IC50 values) .
Q. How to identify metabolic pathways and toxicological endpoints for this compound?
- Methodological Answer :
- In vitro Metabolism : Incubate with human liver microsomes (HLMs) and CYP450 isoforms (e.g., CYP2D6, CYP3A4). Detect phase I metabolites (e.g., hydroxylated derivatives) via LC-HRMS.
- In silico Prediction : Use software like ADMET Predictor™ to model hepatic clearance and potential hepatotoxicity.
- Toxicogenomics : Profile gene expression in HepG2 cells exposed to sub-cytotoxic concentrations .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to account for variable hydroxyl-pentyl chain conformations?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s flexibility in aqueous and lipid environments to identify dominant conformers.
- Dose Optimization : Use a logarithmic concentration range (1 nM–100 µM) in cell-based assays, adjusting for membrane permeability differences predicted by MD .
Q. What statistical approaches are recommended for analyzing contradictory bioassay results across laboratories?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
